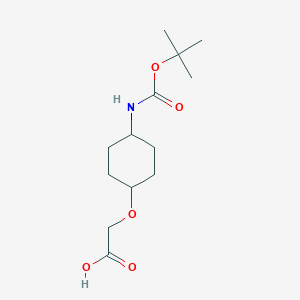

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

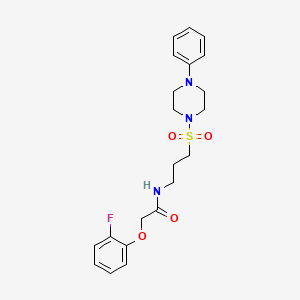

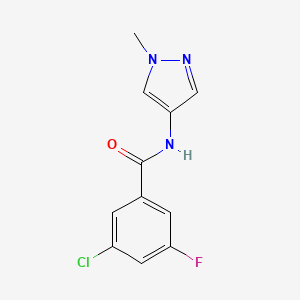

The compound “(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid” is a complex organic molecule. It contains a cyclohexyl ring, an acetic acid group, and a tert-butoxycarbonyl group .

Synthesis Analysis

The tert-butoxycarbonyl (Boc) group is often used as a protecting group in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Molecular Structure Analysis

The molecule contains a total of 48 bonds, including 21 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 six-membered ring .Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a role as a protecting group in chemical reactions . It is a part of the molecule that is introduced by chemical modification of a functional group to achieve chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl (4-aminocyclohexyl)carbamate, are available. It is a solid with a molecular weight of 214.30 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Ring Cleavage and Synthesis Applications : The compound has been involved in the ring cleavage of N-acyl- and N-(arylsulfonyl)histamines, facilitating a one-pot synthesis of 4-acylamino- or 4-arylsulfonylamino-1,2-bis(tert-butoxycarbonylamino) butanes. This process is significant for creating N4-acyl-1,2,4-butanetriamine-N1,N1,N2,N2-tetraacetic acids and their N4-arylsulfonyl analogs, indicating its role in complex organic synthesis processes (Warshawsky et al., 1989).

- Epoxy Ring Opening : It is also used in the reaction with sulfuric acid in acetic anhydride, leading to the opening of the epoxy ring and the formation of 4,5-sulfonyldioxy derivatives (cyclic sulfates), showcasing its utility in creating specific chemical structures (Nishinaga & Wakabayashi, 1978).

Catalysis and Mechanistic Insights

- Catalytic and Mechanistic Studies : It has been involved in studies concerning the acetylation of alcohols, where its reactions under catalysis by 4-(dimethylamino)pyridine (DMAP) offer insights into nucleophilic catalysis mechanisms, providing a deeper understanding of organic reaction pathways (Xu et al., 2005).

- Intramolecular Cyclization : The compound has played a role in the intramolecular cyclization of certain acetic anhydride derivatives, leading to the formation of specific furan derivatives, which are of interest for synthetic and medicinal chemistry applications (Tyuneva et al., 2011).

Chelating Agent Synthesis

- Precursor for Chelating Agents : A derivative, DOTA-Tris(t)Bu ester, has been synthesized as a precursor chelating agent for lanthanide ions, highlighting its application in enhancing the targeting specificity and pharmacokinetics of molecular imaging contrast media (Li et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHJRZDMDBZMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)

![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2959962.png)

![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)

![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)